Methyl 2-(2-aminophenyl)acetate
Overview
Description
Methyl 2-(2-aminophenyl)acetate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Co-crystal Structure Synthesis
- Synthesis in Organic Chemistry : A study by Kadhum et al. (2012) explored the synthesis of co-crystal structures in organic chemistry, particularly focusing on reactions involving esters with primary amines. Methyl 2-(2-aminophenyl)acetate was used in these reactions, and the study highlighted its role in the formation of stable co-crystals.
Pharmaceutical Intermediate
- Drug Intermediate Preparation : In the field of pharmaceuticals, the synthesis of drug intermediates is crucial. A study by Min (2015) outlined the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, an important drug intermediate. This highlights the potential use of related compounds, such as this compound, in similar pharmaceutical applications.
Antihypertensive Agents
- Development of Antihypertensive Drugs : A study by Abdel-Wahab et al. (2008) demonstrated the synthesis of various compounds starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, which is structurally similar to this compound. These compounds showed promising antihypertensive α-blocking activity.
Organic Chemistry Experimentation
- Organic Chemistry Experiments : The use of this compound in organic chemistry experimentation, particularly in undergraduate courses, has been noted. This application emphasizes its role in enhancing the educational experience and research skills of students in the field of organic chemistry.
Antibacterial Activity
- Antibacterial Compound Synthesis : Karai et al. (2018) conducted research on the synthesis of novel compounds, such as methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, demonstrating significant antibacterial activity. This indicates the potential use of this compound in the development of new antibacterial agents.
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(2-aminophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBYHGDMBHIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420881 | |
Record name | Methyl 2-(2-aminophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35613-44-6 | |
Record name | Methyl 2-aminobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35613-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(2-aminophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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